molecular formula C19H19ClN2O5S3 B2494685 4-(4-chlorobenzenesulfonyl)-2-methanesulfonyl-N-[2-(4-methoxyphenyl)ethyl]-1,3-thiazol-5-amine CAS No. 863449-22-3

4-(4-chlorobenzenesulfonyl)-2-methanesulfonyl-N-[2-(4-methoxyphenyl)ethyl]-1,3-thiazol-5-amine

Cat. No.: B2494685
CAS No.: 863449-22-3
M. Wt: 487
InChI Key: HJUJYOQPJMTXTL-UHFFFAOYSA-N
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Description

4-(4-chlorobenzenesulfonyl)-2-methanesulfonyl-N-[2-(4-methoxyphenyl)ethyl]-1,3-thiazol-5-amine is a useful research compound. Its molecular formula is C19H19ClN2O5S3 and its molecular weight is 487. The purity is usually 95%.
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Biological Activity

The compound 4-(4-chlorobenzenesulfonyl)-2-methanesulfonyl-N-[2-(4-methoxyphenyl)ethyl]-1,3-thiazol-5-amine is a complex organic molecule with potential pharmacological applications. Its structure includes multiple functional groups that suggest diverse interactions with biological systems, making it a candidate for further investigation in drug development.

Chemical Structure and Properties

  • Molecular Formula : C16H19ClN2O5S3
  • Molecular Weight : 451.0 g/mol
  • IUPAC Name : this compound

The presence of a thiazole ring combined with sulfonamide functionalities enhances its biological activity, particularly in targeting specific pathways in cancer and microbial infections.

The mechanism of action for this compound involves the inhibition of specific enzymes by binding to their active sites. This interaction can disrupt various biological processes, leading to potential antimicrobial and anticancer effects. The compound's structural complexity allows for a range of biological activities through different molecular interactions.

Anticancer Activity

Research has demonstrated that compounds similar to this thiazole derivative exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that thiazole derivatives can inhibit cell growth in cancer cells by affecting the cell cycle, particularly blocking progression in the G2/M phase .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
Compound AMCF7 (Breast)0.5
Compound BHT-29 (Colon)0.8
Compound CM21 (Melanoma)1.0
This compound TBDTBD

Antimicrobial Activity

The compound has also been evaluated for its antibacterial properties. Similar sulfonamide compounds have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis. The mechanism often involves the inhibition of bacterial enzymes critical for survival .

Table 2: Antibacterial Activity Against Various Strains

Bacterial StrainActivity Level
Salmonella typhiModerate
Bacillus subtilisStrong
Escherichia coliWeak
Staphylococcus aureusModerate

Case Studies and Research Findings

  • Antiproliferative Evaluation : In a study evaluating various thiazole derivatives, including those similar to the target compound, significant antiproliferative activity was observed across multiple cancer cell lines. The study utilized the chick chorioallantoic membrane model to assess tumor growth inhibition .
  • Enzyme Inhibition Studies : Compounds with similar structural features have been shown to inhibit acetylcholinesterase and urease effectively. This suggests that the target compound may also possess these enzyme inhibitory properties, which could be beneficial in treating conditions like Alzheimer's disease and certain infections .
  • Docking Studies : Molecular docking studies indicate that this compound can effectively bind to target proteins involved in cancer proliferation and bacterial metabolism, providing insights into its potential therapeutic applications .

Properties

IUPAC Name

4-(4-chlorophenyl)sulfonyl-N-[2-(4-methoxyphenyl)ethyl]-2-methylsulfonyl-1,3-thiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O5S3/c1-27-15-7-3-13(4-8-15)11-12-21-17-18(22-19(28-17)29(2,23)24)30(25,26)16-9-5-14(20)6-10-16/h3-10,21H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJUJYOQPJMTXTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC2=C(N=C(S2)S(=O)(=O)C)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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